Bis(1-ethylbutyl) Phthalate
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Overview
Description
Bis(1-ethylbutyl) Phthalate, also known as 1,2-Benzenedicarboxylic acid, 1,2-bis(1-ethylbutyl) ester, is a chemical compound with the molecular formula C20H30O4 and a molecular weight of 334.45 g/mol . It is a colorless to pale yellow transparent liquid with a distinctive aroma. This compound is primarily used as a plasticizer, especially for polyvinyl chloride (PVC), to enhance its flexibility, durability, and resistance to aging .
Preparation Methods
Bis(1-ethylbutyl) Phthalate is typically synthesized through an esterification reaction between phthalic acid and 1-ethylbutanol . The process involves mixing phthalic acid and 1-ethylbutanol in a molar ratio, heating the mixture to the reaction temperature, and facilitating the ester exchange reaction to produce this compound . Industrial production methods often employ catalysts to increase the reaction rate and yield.
Chemical Reactions Analysis
Bis(1-ethylbutyl) Phthalate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and 1-ethylbutanol.
Substitution: It can participate in substitution reactions where one of the ester groups is replaced by another functional group.
Common reagents and conditions for these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(1-ethylbutyl) Phthalate has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible PVC, which is essential for various chemical processes and products.
Biology: Research studies investigate its effects on biological systems, particularly its potential as an endocrine disruptor.
Medicine: It is studied for its potential toxicological effects and its role in medical devices.
Industry: Beyond PVC, it is used in coatings, inks, dyes, rubber, and industrial lubricants.
Mechanism of Action
The mechanism by which Bis(1-ethylbutyl) Phthalate exerts its effects involves its interaction with cellular receptors and enzymes. It can disrupt endocrine functions by mimicking or inhibiting natural hormones, leading to altered hormonal balance . This disruption can affect various molecular pathways, including those involved in neurodevelopment and reproductive health .
Comparison with Similar Compounds
Bis(1-ethylbutyl) Phthalate is similar to other phthalate esters such as:
Bis(2-ethylhexyl) Phthalate (DEHP): Widely used as a plasticizer but has higher molecular weight and different toxicological profile.
Dibutyl Phthalate (DBP): Used in adhesives and personal care products, with different physical properties and applications.
Butyl Benzyl Phthalate (BBP): Used in vinyl flooring and other applications, with distinct chemical behavior.
Properties
IUPAC Name |
dihexan-3-yl benzene-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-5-11-15(7-3)23-19(21)17-13-9-10-14-18(17)20(22)24-16(8-4)12-6-2/h9-10,13-16H,5-8,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFFEZZIWZVQNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401334549 |
Source
|
Record name | Bis(1-ethylbutyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401334549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166391-23-7 |
Source
|
Record name | Bis(1-ethylbutyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401334549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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